molecular formula C17H16ClFO B1343518 3'-Chloro-3-(3,5-dimethylphenyl)-5'-fluoropropiophenone CAS No. 898780-94-4

3'-Chloro-3-(3,5-dimethylphenyl)-5'-fluoropropiophenone

Cat. No. B1343518
M. Wt: 290.8 g/mol
InChI Key: DZRRNIHKJORHGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated aromatic compounds can be achieved through various methods, including electrooxidative chlorination as described in the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene . This method involves the use of electricity and a two-layer solvent system to achieve selective chlorination. Although the exact synthesis of 3'-Chloro-3-(3,5-dimethylphenyl)-5'-fluoropropiophenone is not detailed, similar electrochemical methods could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of chlorinated and fluorinated compounds can be quite complex, as seen in the crystal structure analyses provided in the papers. For instance, the crystal structure of asymmetrically synthesized 3,5-dimethyl-2-(3-fluorinephenyl)-2-morpholinol hydrochloride shows the importance of stereochemistry and the arrangement of substituents around the aromatic ring . This information is relevant for understanding the potential molecular structure of 3'-Chloro-3-(3,5-dimethylphenyl)-5'-fluoropropiophenone, which would also have a specific spatial arrangement due to its chloro and fluoro substituents.

Chemical Reactions Analysis

The reactivity of chlorinated compounds can vary significantly depending on the substituents present on the aromatic ring. For example, the chlorination of substituted 2,4-dimethylphenols leads to a variety of products, including chlorocyclohexa-2,5-dienones and modified methyl groups . This suggests that the presence of chlorine and methyl groups on the aromatic ring of 3'-Chloro-3-(3,5-dimethylphenyl)-5'-fluoropropiophenone would influence its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated and fluorinated aromatic compounds are influenced by their molecular structures. For instance, the presence of hydrogen-bonded chains in certain propenone derivatives affects their physical properties and intermolecular interactions . Similarly, the presence of chlorine and fluorine in 3'-Chloro-3-(3,5-dimethylphenyl)-5'-fluoropropiophenone would impact its melting point, solubility, and other physical properties.

Scientific Research Applications

Pharmacological Studies and Drug Development

The compound 3'-Chloro-3-(3,5-dimethylphenyl)-5'-fluoropropiophenone has been explored in various pharmacological contexts. For instance, derivatives of similar structures have been studied for their potential as antihypertensive agents, indicating a broad interest in this class of compounds for therapeutic applications. One such compound, DDPH, demonstrated potent antihypertensive, neuroprotective, and cardioprotective effects, highlighting the potential dual inhibition of hepatic CYP2D and CYP3A enzymes. This suggests that compounds within this family might influence drug metabolism, potentially leading to significant drug-drug interactions (Zhu et al., 2016).

Neuropharmacology and Antidepressant Activity

In neuropharmacological research, xanthone derivatives, which share a structural resemblance to 3'-Chloro-3-(3,5-dimethylphenyl)-5'-fluoropropiophenone, have been evaluated for their antidepressant-like activities. One study investigated a piperazine derivative of xanthone, revealing potent antidepressant-like effects in the forced swim test in mice, stronger than some conventional antidepressants. This activity was mediated predominantly through the serotonergic system, indicating a potential mechanism of action for similar compounds (Pytka et al., 2015).

Antidiabetic Potential

Another area of interest is the antidiabetic potential of related compounds. T-1095, a derivative of phlorizin and an inhibitor of Na+-glucose cotransporters, showed significant antidiabetic effects in neonatally streptozotocin-treated diabetic rats. This included improvements in hyperglycemia, glucose tolerance, and insulin secretion, demonstrating the potential of such compounds in modulating glucose metabolism and possibly alleviating diabetes-related symptoms (Oku et al., 2000).

Toxicological Studies

Toxicological studies, such as those on 3-chloro-p-toluidine (structurally related to the compound of interest), have provided insights into the toxicological profile and mechanisms of action of these compounds. While such studies primarily focus on the adverse effects, they are crucial for understanding the safety and potential therapeutic windows of pharmacologically active compounds (Felsenstein et al., 1974).

Future Directions

A compound with a similar structure, “(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)”, has been studied for its anticancer activity . This suggests that “3’-Chloro-3-(3,5-dimethylphenyl)-5’-fluoropropiophenone” and similar compounds could potentially have applications in medical research.

properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-5-12(2)7-13(6-11)3-4-17(20)14-8-15(18)10-16(19)9-14/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRRNIHKJORHGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644912
Record name 1-(3-Chloro-5-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-3-(3,5-dimethylphenyl)-5'-fluoropropiophenone

CAS RN

898780-94-4
Record name 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(3,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-5-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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